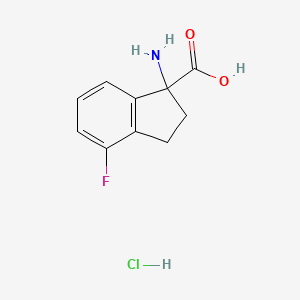
4-(Piperidin-4-yloxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-4-yloxy)quinoline is a heterocyclic compound that combines the structural features of both piperidine and quinoline. Piperidine is a six-membered ring containing one nitrogen atom, while quinoline is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The combination of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yloxy)quinoline typically involves the reaction of a quinoline derivative with a piperidine derivative. One common method is the nucleophilic substitution reaction, where a halogenated quinoline reacts with piperidine in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperidin-4-yloxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline and piperidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-4-yloxy)quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 4-(Piperidin-4-yloxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Piperidin-1-yl)quinoline: Similar structure but with a different position of the piperidine ring.
4-(Morpholin-4-yloxy)quinoline: Contains a morpholine ring instead of a piperidine ring.
4-(Pyrrolidin-4-yloxy)quinoline: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
4-(Piperidin-4-yloxy)quinoline is unique due to its specific combination of piperidine and quinoline structures, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H16N2O |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
4-piperidin-4-yloxyquinoline |
InChI |
InChI=1S/C14H16N2O/c1-2-4-13-12(3-1)14(7-10-16-13)17-11-5-8-15-9-6-11/h1-4,7,10-11,15H,5-6,8-9H2 |
InChI-Schlüssel |
COZYQISFAMRYJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=CC=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylicacid](/img/structure/B13586784.png)
aminehydrochloride](/img/structure/B13586788.png)
![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)




![[2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)


![2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13586836.png)


![3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13586850.png)
